
Mieshabi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Mieshabi” is a newly developed insecticide known for its high efficacy, low toxicity, low residue, long residual action, and broad spectrum. It primarily acts as a contact and stomach insecticide, with additional repellent and pupicidal effects. This compound has shown significant effectiveness in controlling various agricultural pests, making it a valuable tool in modern pest management practices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of “Mieshabi” involves the synthesis of its active ingredients, which are formulated into an emulsion oil. The specific synthetic routes and reaction conditions for “this compound” are proprietary and not publicly disclosed. it is known that the compound is produced using standard chemical synthesis techniques involving the combination of various reagents under controlled conditions .
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale chemical synthesis followed by formulation into an emulsion oil. The production process is designed to ensure high purity and consistency of the final product. The emulsion oil is then packaged and distributed for agricultural use .
Analyse Chemischer Reaktionen
Types of Reactions
“Mieshabi” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: “this compound” can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents involved .
Major Products Formed
The major products formed from the reactions of “this compound” vary depending on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted analogs .
Wissenschaftliche Forschungsanwendungen
“Mieshabi” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying insecticidal mechanisms and developing new insecticides.
Biology: Employed in research on pest control and the impact of insecticides on non-target organisms.
Wirkmechanismus
The mechanism of action of “Mieshabi” involves its interaction with the nervous system of insects. It acts as a contact and stomach insecticide, disrupting the normal functioning of the insect’s nervous system, leading to paralysis and death. The compound targets specific molecular pathways and receptors in the insect’s nervous system, making it highly effective against a broad range of pests .
Vergleich Mit ähnlichen Verbindungen
“Mieshabi” is unique compared to other insecticides due to its combination of high efficacy, low toxicity, and long residual action. Similar compounds include:
Rogor: Another insecticide with similar applications but different chemical properties and efficacy.
Yangle-Qingju: An insecticide with comparable uses but varying in its spectrum of activity and residual effects.
“this compound” stands out due to its broad spectrum of activity and low environmental impact, making it a preferred choice in many agricultural settings .
Eigenschaften
CAS-Nummer |
93635-74-6 |
|---|---|
Molekularformel |
C35H41ClNO9PS2 |
Molekulargewicht |
750.3 g/mol |
IUPAC-Name |
[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate;diethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate |
InChI |
InChI=1S/C25H22ClNO3.C10H19O6PS2/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21;1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h3-15,17,23-24H,1-2H3;8H,5-7H2,1-4H3 |
InChI-Schlüssel |
XYLBKNTXSRDZTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC.CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


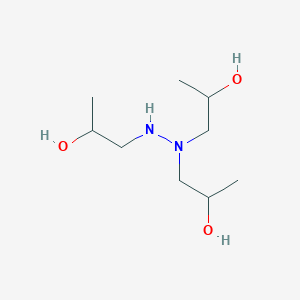


![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
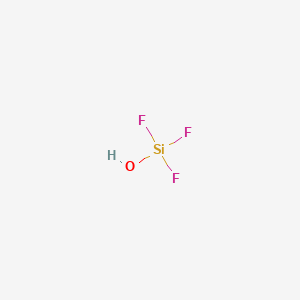
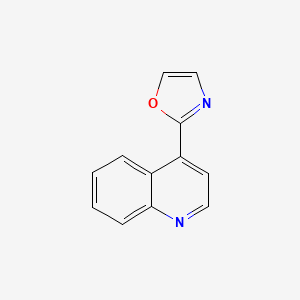
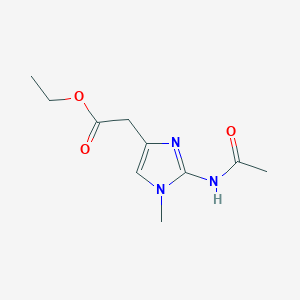
![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)
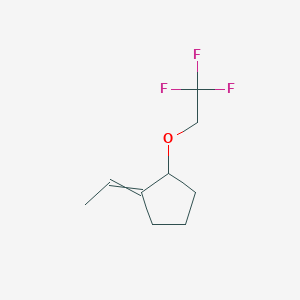
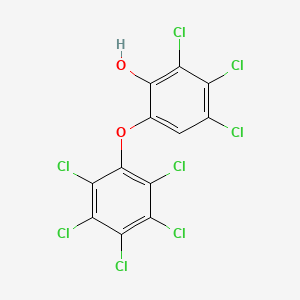
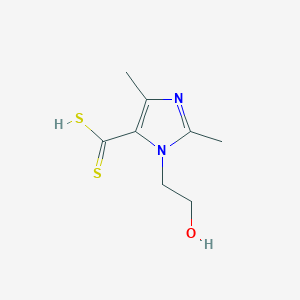
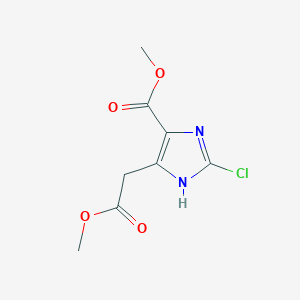
![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)
